Dodecyl cyclopentanecarboxylate
Overview
Description
Dodecyl cyclopentanecarboxylate is a chemical compound with the molecular formula C18H34O2 . It is also known as Cyclopentanecarboxylic acid, dodecyl ester . The average mass of this compound is 282.461 Da and its monoisotopic mass is 282.255890 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The ChemSpider ID for this compound is 500254 .
Scientific Research Applications
Antifungal Applications
Dodecyl protocatechuate, a derivative of protocatechuic acid, has demonstrated anti-oxidant and antifungal properties. Research by Medina-Alarcón et al. (2017) shows its effectiveness against Paracoccidioides brasiliensis and P. lutzii when loaded into a Nanostructured Lipid System (NLS), which improves antifungal activity and inhibits fungal adhesion in lung cells and the extracellular matrix without exhibiting toxicity in vitro and in vivo (Medina-Alarcón et al., 2017).
Antioxidant Activity
Dodecyl gallate exhibits potent chain-breaking and preventive antioxidant activity. Research by Kubo et al. (2002) revealed its ability to prevent the generation of superoxide radicals by xanthine oxidase and inhibit mitochondrial lipid peroxidation, thereby protecting mitochondrial functions and human red blood cells against oxidative stresses (Kubo et al., 2002).
Synthesis and Chemical Analysis
The synthesis of new phenolic antioxidants like dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide and their quantification methods were developed by Shinko et al. (2021). This substance is a promising antioxidant for complex therapy of diseases like atherosclerosis, hepatitis, and cancer (Shinko et al., 2021).
Catalysis in Organic Synthesis
Dodecyl benzenesulfonic acid, a related compound, was found to be an efficient catalyst for synthesizing spirooxindole-pyrimidine derivatives, as demonstrated by Deng et al. (2012). This process, conducted in aqueous media, is sustainable and economic due to the easy recovery of the catalyst and high yields (Deng et al., 2012).
Ion Exchange and Electrochemical Studies
Peres et al. (1992) conducted a detailed study on the redox mechanism of a dodecyl sulfate-doped polypyrrole, which is significant in the context of conductive polymers adhered to electrode surfaces. The study highlighted the role of both anions and cations of the electrolyte in redox processes (Peres et al., 1992).
Application in Food Chemistry
Kubo et al. (2003) explored the use of dodecyl gallate as an antioxidant tyrosinase inhibitor in the food industry. It was found to inhibit the oxidation of l-DOPA catalyzed by tyrosinase, suggesting its potential as an antibrowning agent in food preservation (Kubo et al., 2003).
Properties
IUPAC Name |
dodecyl cyclopentanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-13-16-20-18(19)17-14-11-12-15-17/h17H,2-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXQQKNOMOKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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